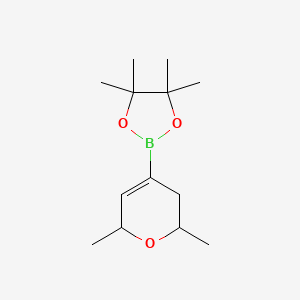![molecular formula C21H29NO6S B1406982 双异丙基 2-甲苯磺酰基-2-氮杂螺[3.3]庚烷-6,6-二羧酸酯 CAS No. 1237542-10-7](/img/structure/B1406982.png)
双异丙基 2-甲苯磺酰基-2-氮杂螺[3.3]庚烷-6,6-二羧酸酯
描述
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, also known as DITA, is a synthetic organic compound used in a variety of scientific research applications. It is a substituted azaspiro compound that contains two isopropyl groups and two carboxyl groups. It is a colorless, crystalline solid with a melting point of 192-195°C. DITA is typically used in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions.
科学研究应用
空间受限氨基酸的合成
该化合物用于合成2-氮杂螺[3.3]庚烷衍生的氨基酸 . 这些氨基酸具有空间受限的分子骨架,属于一类独特的有机化合物,引起了化学家和生物学家的极大兴趣 . 空间受限化合物可以作为各种生物靶标的更有效和选择性的配体,从而表现出明显的生物活性 .
药物发现计划
氮杂螺[3.3]庚烷,如该化合物,是药物发现计划中宝贵的合成目标 . 与其他小饱和环相比,该部分的制备和多样化面临挑战,导致含有该螺环的化合物应用有限 . 然而,空间受限氨基酸特别适用于肽模拟药物的设计 .
肽模拟药物的设计
此类设计的原理早已提出,并一直被广泛使用 . 因此,许多已批准的药物或临床候选药物含有空间受限氨基酸的残基 .
DNA编码文库技术 (DELT) 应用
该化合物在DNA编码文库技术 (DELT) 中具有潜在的应用,可通过光催化实现 . 通过[2+2]环加成能量转移敏化,掺入独特的、高度官能化的2-氧杂-1-氮杂双环[3.2.0]庚烷,可提供一个尚未开发的氮杂螺环化合物文库 .
6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸的合成
该化合物用于合成6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸 . 螺环支架中的两个四元环通过相应1,3-双亲电体的后续环合在1,1-C-或1,1-N-双亲核体上构建 .
2-氮杂螺[3.3]庚烷-6-羧酸的合成
该化合物还用于合成2-氮杂螺[3.3]庚烷-6-羧酸 . 这两个新颖的氨基酸被添加到空间受限氨基酸家族中,用于化学、生物化学和药物设计 .
属性
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)







![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)



![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)